8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
8,8-dimethyl-2-propylsulfanyl-5-pyridin-4-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-4-9-28-20-24-18-17(19(27)25-20)15(12-5-7-22-8-6-12)16-13(23-18)10-21(2,3)11-14(16)26/h5-8,15H,4,9-11H2,1-3H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXOUYJQQQQIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=NC=C4)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8,8-Dimethyl-2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex heterocyclic compound with potential applications in medicinal chemistry. Its structure suggests significant biological activity, particularly in the realm of antineoplastic agents. This article reviews the biological activities associated with this compound based on available research findings.
- IUPAC Name : this compound
- CAS Number : 627049-24-5
- Molecular Formula : C21H24N4O2S
- Molecular Weight : 396.51 g/mol
Biological Activity Overview
Research indicates that this compound exhibits notable antitumor and antimicrobial activities. The following sections detail specific findings related to its biological effects.
Antitumor Activity
Studies have demonstrated that derivatives of similar heterocyclic compounds have significant antitumor properties. For instance:
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Cell Line Studies : Compounds structurally related to 8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline have been tested against various human cancer cell lines (e.g., A549 lung cancer cells). These studies typically utilize both 2D and 3D culture systems to evaluate cytotoxicity and proliferation inhibition.
These results indicate a more pronounced activity in monolayer cultures compared to spheroid cultures.
Compound Cell Line IC50 (µM) in 2D IC50 (µM) in 3D Example A A549 6.75 ± 0.19 9.31 ± 0.78 Example B HCC827 6.26 ± 0.33 20.46 ± 8.63 Example C NCI-H358 6.48 ± 0.11 16.00 ± 9.38 - Mechanism of Action : The mechanism proposed for the antitumor activity includes binding to DNA and inhibiting DNA-dependent enzymes. This action is crucial for disrupting cancer cell proliferation and inducing apoptosis.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown potential antimicrobial effects against various pathogens:
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Testing Methods : Antimicrobial activities were evaluated using broth microdilution methods against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- The presence of specific functional groups in the compound's structure enhances its binding affinity to microbial targets.
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
- Study on Benzimidazole Derivatives : Research indicated that certain benzimidazole derivatives exhibited significant antitumor properties through similar mechanisms involving DNA binding and enzyme inhibition . These findings suggest that modifications to the pyrimidine core may enhance efficacy.
- Furan Derivatives with Antitumor Activity : A study highlighted that compounds with furan structures showed promising results against various tumor cells (e.g., HL-60 and BGC-823) . The correlation between structural features and biological activity emphasizes the importance of molecular design in drug development.
Q & A
Q. What are the recommended synthetic routes for this pyrimidoquinoline derivative?
The compound can be synthesized via multi-component cyclocondensation reactions. Key steps include:
- Condensation of substituted pyrimidine precursors (e.g., 6-aminopyrimidine-2,4-dione) with aldehydes (e.g., pyridine-4-carbaldehyde) and cyclic diketones (e.g., 5,5-dimethylcyclohexanedione) under reflux in ionic liquids like [bmim]Br .
- Use of ultrasound-assisted or microwave irradiation to enhance reaction efficiency and yield .
- Post-synthetic modifications, such as introducing the propylsulfanyl group via nucleophilic substitution with propanethiol under basic conditions .
Q. How is the molecular structure validated post-synthesis?
A combination of spectroscopic and crystallographic methods is employed:
- NMR spectroscopy : and NMR confirm substituent integration and regiochemistry. For example, methyl groups at C8 appear as singlets (~δ 1.03 ppm), and pyridine protons resonate as doublets (δ 6.8–7.9 ppm) .
- X-ray crystallography : Resolves stereochemistry and crystal packing. The pyrimidoquinoline core typically adopts a skew-boat conformation, with dihedral angles between fused rings <10°, indicating planarity .
- IR spectroscopy : Carbonyl stretches (C=O) at ~1705 cm and thioether (C-S) bands at ~650 cm validate functional groups .
Q. What preliminary biological assays are used to screen activity?
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in µg/mL) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC. Pyridyl and sulfanyl substituents enhance cytotoxicity via intercalation or kinase inhibition .
- Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or topoisomerases, with IC values compared to reference inhibitors .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Ionic liquids (e.g., [bmim]Br) improve regioselectivity and reduce side reactions compared to traditional solvents like ethanol .
- Catalysis : Fe(DS) (iron dodecyl sulfate) acts as a Lewis acid-surfactant combined catalyst, enhancing cyclization efficiency under sonication .
- Statistical optimization : Use response surface methodology (RSM) to model variables (temperature, molar ratios) and predict optimal conditions .
Q. What structural features drive its biological activity?
- Substituent effects :
- SAR studies : Methylation at C8 reduces metabolic degradation, while bulkier C2 substituents (e.g., benzyl vs. propyl) decrease solubility but increase target affinity .
Q. How to resolve contradictions in biological data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, IC discrepancies in MTT assays may arise from varying cell densities .
- Metabolic interference : Use LC-MS to quantify compound stability in assay media; propylsulfanyl groups are prone to oxidation, which may reduce activity in prolonged assays .
- Computational validation : Molecular docking (e.g., AutoDock Vina) identifies binding poses conflicting with experimental IC values, prompting re-evaluation of assay conditions .
Methodological Notes
- Data reproducibility : Always report crystallographic parameters (e.g., space group, R-factor) and NMR acquisition details (e.g., solvent, temperature) .
- Ethical considerations : For in vitro studies, adhere to OECD guidelines for cell line authentication and mycoplasma testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
